Reduced Lipophilicity (LogP 1.62) vs. α-Methyl-Branched Analog (LogP 2.14): A 0.52 Log Unit Difference
The free base of the target compound (CAS 1041604-32-3) exhibits a calculated LogP of 1.6185, which is 0.52 log units lower than the LogP of 2.137 reported for the α-methyl-branched analog 1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (CAS 1041550-85-9) under identical computational conditions . This difference indicates that the linear, unbranched ethanamine side chain reduces overall lipophilicity compared to the branched α-methyl variant, while retaining the same topological polar surface area (TPSA) of 64.94 Ų . The lower LogP may translate into improved aqueous solubility and a reduced risk of hERG binding or phospholipidosis, which are often associated with higher LogP compounds in lead optimization.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6185 (free base, CAS 1041604-32-3) |
| Comparator Or Baseline | 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (CAS 1041550-85-9): LogP = 2.137 |
| Quantified Difference | ΔLogP = –0.52 (target less lipophilic) |
| Conditions | Computational prediction using identical algorithm and parameter set, as reported on ChemScene product datasheets |
Why This Matters
A 0.52 LogP reduction is substantial in medicinal chemistry and can significantly affect ADME properties; procurement of the correct linear ethanamine analog is essential when lower lipophilicity is desired in a SAR series.
